molecular formula C6H16ClN5 B7854541 N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride

N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride

Cat. No.: B7854541
M. Wt: 193.68 g/mol
InChI Key: PWQAMYNGKIIJKE-UHFFFAOYSA-N
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Description

N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride (CAS 17417-06-0) is a synthetic biguanide derivative of significant interest in pharmacological and biochemical research. This compound has been identified in molecular docking studies as a potential inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Type 2 Diabetes Mellitus (T2DM) research . The binding affinity of this tetramethyl-biguanide analogue with GSK-3β is calculated to be -6.1 kcal/mol, forming stable hydrogen bonds with key active site residues such as ARG-220 and GLU-249, suggesting a mechanism that may interfere with glycogen synthesis and insulin resistance pathways . Like other biguanides, its primary mechanism of action is believed to involve the induction of energetic stress . Biguanides can inhibit mitochondrial complex I, leading to a reduction in oxidative phosphorylation, ATP depletion, and subsequent activation of energy-sensing pathways like AMPK . This mechanism not only underpins its antidiabetic potential but is also a major area of investigation in oncology, as these metabolic disruptions can exploit specific vulnerabilities in transformed cells . Researchers are exploring its potential as a lead compound for experimental validation in diabetes management and cancer metabolism studies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can source this compound with the molecular formula C 6 H 16 ClN 5 and a molecular weight of 193.68 g/mol from select chemical suppliers .

Properties

IUPAC Name

2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5.ClH/c1-10(2)5(7)9-6(8)11(3)4;/h1-4H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQAMYNGKIIJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC(=N)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/C(=N)N(C)C)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride is a synthetic compound belonging to the biguanide class, characterized by its unique structure that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of diabetes management and antimicrobial activity.

  • Molecular Formula : C₆H₁₆ClN₅
  • Molecular Weight : 193.68 g/mol
  • Structure : The compound features four methyl groups attached to nitrogen atoms, which increases its solubility and reactivity.

This compound exhibits several biological activities, primarily through interactions with various biological targets:

  • Antimicrobial Activity : Research indicates that this compound can inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular metabolism in pathogens.
  • Diabetes Management : Similar to metformin, this compound has shown insulin-sensitizing properties. It interacts with glucose transporters and may influence pathways involved in glucose metabolism.

Molecular Docking Studies

Molecular docking studies have revealed significant insights into the binding affinities of this compound with various targets:

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interactions
This compoundGSK-3β-6.1H-bonds with ARG-220 and GLU-249
MetforminGSK-3β-7.3H-bonds with ASP-105, HIS-106, ILE-109
N1,N1-Dimethyl-N5-methylbiguanide hydrochlorideGSK-3β-6.6H-bonds with ARG-220 and TYR-221

These studies suggest that this compound has a binding profile comparable to metformin, indicating its potential utility in diabetes treatment .

Antimicrobial Properties

The compound's antimicrobial properties have been highlighted in several studies:

  • Inhibition of Pathogens : Laboratory tests have demonstrated that this compound effectively inhibits the growth of various bacteria and fungi. This activity is attributed to its ability to penetrate microbial cell membranes and disrupt metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of biguanides found that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Diabetes Management

In a comparative analysis involving diabetic model organisms, this compound showed improved glucose tolerance compared to controls. The compound enhanced insulin sensitivity and facilitated glucose uptake in muscle cells, similar to the effects observed with metformin .

Comparison with Similar Compounds

Comparison with Similar Biguanide Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (N1/N5) Molecular Weight (g/mol) Key Properties
N1,N1,N5,N5-Tetrakis(methyl)-biguanide HCl C6H16N5·HCl N1,N1,N5,N5-tetramethyl ~165.62 High polarity, strong base; likely soluble in water due to HCl salt
Metformin HCl C4H11N5·HCl N1,N1-dimethyl 165.62 Water-soluble (200 mg/mL), antidiabetic
1-Methylbiguanide HCl (Impurity B) C3H9N5·HCl N1-methyl 151.60 Polar, impurity in metformin formulations
Proguanil C11H16ClN5 N1-p-chlorophenyl, N5-isopropyl 253.73 Lipophilic, antimalarial prodrug
Chlorhexidine C22H30Cl2N10·2HCl N1,N5-bis(4-chlorophenyl) 578.36 Antimicrobial, topical use

Key Differences :

  • Proguanil’s aromatic and aliphatic substituents confer lipophilicity, favoring membrane penetration .
  • Solubility : While metformin and the tetrakis-methyl compound are water-soluble due to HCl salt formation, proguanil and chlorhexidine exhibit lower aqueous solubility, impacting their administration routes .
Antidiabetic Potential
  • Metformin : Inhibits hepatic gluconeogenesis via AMPK activation; widely used for type 2 diabetes .
  • Tetrakis-methyl derivative : Molecular docking studies with GSK-3β (binding energy: -7.2 kcal/mol) suggest comparable or stronger inhibition than metformin (-6.9 kcal/mol), though in vivo efficacy remains unverified .
Antimicrobial Activity
  • Chlorhexidine and Proguanil : Broad-spectrum antimicrobials; proguanil acts as a folate synthesis inhibitor in malaria .
  • Tetrakis-methyl derivative: No direct antimicrobial data, but structural analogs (e.g., N1,N5-substituted biguanides) show activity at 1–10 µg/mL against pathogenic yeasts and bacteria, likely via membrane disruption .

Mechanistic Insights

  • Chelation and Membrane Effects : Biguanides like chlorhexidine chelate divalent cations (e.g., Mg²⁺, Ca²⁺), disrupting microbial membranes . The tetrakis-methyl compound’s divalent N1 character (common to biguanides) suggests similar metal-binding capacity .
  • AMPK Activation : Metformin and its analogs activate AMPK, a metabolic regulator. The tetrakis-methyl derivative’s enhanced methylation may modulate AMPK affinity or downstream signaling .

Preparation Methods

Direct Methylation of Biguanide

Biguanide (C₂H₇N₅) serves as the starting material, where its nitrogen atoms undergo methylation using agents such as dimethyl sulfate (DMS) or methyl iodide. The reaction proceeds in a stepwise manner, with careful stoichiometric control to ensure complete substitution. For example, excess DMS in an aqueous alkaline medium at 60–80°C facilitates the replacement of all four hydrogen atoms on the biguanide nitrogens. The hydrochloride salt is subsequently precipitated by acidifying the reaction mixture with hydrochloric acid.

Condensation of Methylated Intermediates

An alternative route involves synthesizing partially methylated intermediates, such as N1,N1-dimethylbiguanide, followed by further methylation. This method reduces side reactions and improves yield. For instance, N1,N1-dimethylbiguanide can be treated with methyl chloride in tetrahydrofuran (THF) under reflux, achieving full methylation after 12–24 hours. The final product is isolated via solvent evaporation and recrystallization from ethanol.

Reaction Optimization and Parameters

Critical parameters influencing the synthesis include temperature, solvent choice, and molar ratios. The table below summarizes optimal conditions derived from analogous biguanide methylation studies:

Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher temperatures accelerate methylation but risk decomposition.
SolventWater, THF, or DMSOPolar aprotic solvents enhance reagent solubility.
Methylating AgentDimethyl sulfate, Methyl iodideDMS offers cost efficiency; methyl iodide provides faster kinetics.
Reaction Time12–24 hoursProlonged durations ensure complete substitution.

Characterization and Quality Control

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit singlet peaks for methyl groups at δ 2.8–3.1 ppm, confirming N-methylation. The absence of NH signals verifies complete substitution.

High-Performance Liquid Chromatography (HPLC)

HPLC purity assays typically show ≥98% purity when using a C18 column and acetonitrile-water mobile phase.

Challenges and Mitigation Strategies

A common challenge is the formation of byproducts such as partially methylated derivatives or quaternary ammonium salts. These are minimized by:

  • Stoichiometric Precision: Using a 4:1 molar ratio of methylating agent to biguanide.

  • pH Control: Maintaining alkaline conditions (pH 10–12) to deprotonate nitrogen atoms, facilitating methylation.

Applications in Pharmaceutical Research

This compound has been evaluated for its inhibitory activity against GSK-3β, a target in type 2 diabetes mellitus (T2DM). Molecular docking studies reveal binding affinities comparable to metformin, suggesting potential as an insulin sensitizer .

Q & A

Q. What are the common synthetic routes for N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via:
  • Pathway 1 : Reaction of guanidine derivatives with carbodiimides under mild conditions (e.g., dichloromethane, room temperature) to form biguanide backbones .
  • Pathway 2 : Use of "bisamidine transfer" reagents for N1-monosubstituted biguanides, requiring systematic optimization of catalysts and solvents (e.g., FeCl₃ in dioxane at reflux yields >90%) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography to isolate the hydrochloride salt. Yields improve with catalyst screening (e.g., FeCl₃ vs. CuI) and solvent polarity adjustments .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to confirm methyl group substitution patterns (δ ~2.8–3.2 ppm for N-CH₃) and biguanide backbone integrity .
  • HPLC with Fluorescence Detection : Derivatize the compound using sodium benzoxazole-2-sulfonate to enhance sensitivity. Use a C18 column with a water-acetonitrile gradient (0.1% TFA) for separation .
  • Impurity Profiling : Compare against EP/USP standards for known impurities (e.g., dimethylamine, triazine derivatives) using validated HPLC methods .

Q. What experimental design considerations are critical for dose optimization in cellular studies?

  • Methodological Answer :
  • Dose Range : Start with 1–10 mmol/L concentrations, as higher doses (e.g., 10 mmol/L) may induce cytotoxicity in sensitive cell lines (e.g., MDA-MB-231) .
  • Solubility : Prepare stock solutions in water (200 mg/mL) and validate stability via pH monitoring (optimal pH 4–6) to prevent precipitation .
  • Controls : Include metformin hydrochloride as a positive control for biguanide activity and adjust for molecular weight differences .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like GSK-3β?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The biguanide group’s divalent N1 character facilitates hydrogen bonding with GSK-3β’s ATP-binding pocket .
  • Dynamic Simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogues .
  • Validation : Cross-validate predictions with in vitro kinase inhibition assays using ATP-competitive substrates .

Q. What strategies minimize impurity formation during synthesis, and how are they quantified?

  • Methodological Answer :
  • Reaction Optimization : Reduce dimethylamine by-products by controlling stoichiometry (amine:cyanoguanidine ratio = 1:1.2) and using anhydrous conditions .
  • Impurity Tracking : Employ LC-MS to detect trace impurities (e.g., proguanil-related compounds) and quantify via external calibration curves .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to resolve structurally similar by-products .

Q. How does the compound’s divalent N1 property influence its mechanism of action in non-pharmacological applications (e.g., materials science)?

  • Methodological Answer :
  • Interfacial Modification : In perovskite solar cells, the biguanide group’s N1-H⁺ enhances charge transport by passivating surface defects. Characterize via XPS (N 1s peaks at 399.5 eV) and photoluminescence quenching .
  • Antimicrobial Activity : The cationic biguanide disrupts microbial membranes. Use zeta potential measurements to correlate charge density with biocidal efficacy .
  • Environmental Safety : Assess biodegradability via OECD 301F tests and toxicity using Daphnia magna assays (EC₅₀ > 100 mg/L) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride
Reactant of Route 2
N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride

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